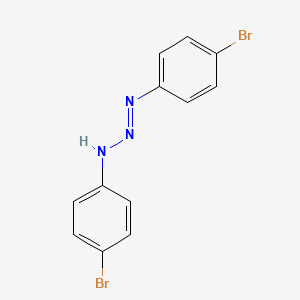

(1E)-1,3-bis(4-bromophenyl)triaz-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1E)-1,3-bis(4-bromophenyl)triaz-1-ene is a triazene derivative characterized by two para-brominated phenyl groups attached to a triazene backbone (N=N–NH–). The bromine substituents, being strong electron-withdrawing groups, significantly influence the compound’s electronic properties, stability, and reactivity. Such compounds are of interest in materials science and pharmaceuticals, particularly as intermediates or impurities (e.g., apixaban-related impurities) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1,3-bis(4-bromophenyl)triaz-1-ene typically involves the reaction of 4-bromoaniline with nitrous acid to form a diazonium salt, which is then coupled with another molecule of 4-bromoaniline under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production methods for triazene derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1E)-1,3-bis(4-bromophenyl)triaz-1-ene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the triazene group into amines.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or in the development of pharmaceuticals.

Medicine: Research may explore its use in drug development or as a diagnostic tool.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1E)-1,3-bis(4-bromophenyl)triaz-1-ene exerts its effects depends on its specific applications. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The triazene group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Substituent Effects

Triazene derivatives vary widely based on substituents, which dictate their chemical behavior:

- (1E)-1,3-bis(4-bromophenyl)triaz-1-ene : Bromine atoms enhance electrophilicity and may improve thermal stability due to increased molecular weight and halogen bonding.

- (E)-1,3-bis(4-methoxyphenyl)triaz-1-ene (CAS 22715-73-7): Methoxy groups are electron-donating, increasing electron density on the aromatic ring.

- (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene (CAS 22715-74-8): A hybrid structure with bromine (electron-withdrawing) and methyl (electron-donating) groups. The contrasting substituents create a polarized electronic environment, which may influence regioselectivity in further reactions .

- (E)-1,3-bis(4-decylphenyl)triaz-1-ene : Long alkyl chains (decyl) impart hydrophobicity, making the compound suitable for liquid crystal (LC) applications, as seen in nitrite sensors .

Physical and Chemical Properties

Biological Activity

(1E)-1,3-bis(4-bromophenyl)triaz-1-ene is an organic compound characterized by its unique triazene structure, which consists of a linear arrangement of nitrogen and carbon atoms. This compound features two para-bromophenyl groups that enhance its reactivity and potential applications in medicinal chemistry and materials science. The biological activity of this compound has garnered attention due to its potential therapeutic implications, particularly in cancer treatment and as a nitric oxide donor.

The triazene structure of this compound allows for significant chemical reactivity, including:

- Thermal and photochemical isomerization : The compound can undergo cis-to-trans isomerization when subjected to heat or light.

- Reactivity with nucleophiles and electrophiles : The triazene moiety can act as both a nucleophile and an electrophile, facilitating diverse chemical transformations.

Anticancer Properties

Research indicates that compounds with triazene structures exhibit various biological activities, particularly anticancer properties. Studies have shown that this compound may induce apoptosis in tumor cells. This property is crucial for developing new cancer therapies.

Case Study: Apoptosis Induction

In vitro studies demonstrated that this compound effectively triggers apoptosis in various cancer cell lines. The mechanism involves the activation of caspases, which are essential for the apoptotic process.

Nitric Oxide Donor Activity

Another significant aspect of this compound is its potential as a nitric oxide donor. Nitric oxide plays a vital role in cardiovascular health and has been implicated in various signaling pathways related to cancer progression.

Mechanism of Action

The compound can release nitric oxide upon metabolic conversion, leading to vasodilation and improved blood flow. This property may enhance the efficacy of other anticancer agents by improving their delivery to tumor sites.

Comparative Analysis

The following table compares this compound with other structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Anticancer Activity | Nitric Oxide Donor Activity |

|---|---|---|---|

| This compound | Triazene with para-bromophenyl groups | High | Moderate |

| (1E)-1-(4-chlorophenyl)-3-(prop-2-en-1-yl)triaz-1-ene | Contains chlorophenyl group | Moderate | Low |

| (1E)-1-(4-nitrophenyl)-3-(4-methylphenyl)triaz-1-ene | Nitro and methyl substituents | High | Moderate |

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with diazotized amines under controlled conditions. Common methods include:

- Diazotization followed by coupling : This method allows for the formation of the triazene structure efficiently.

Properties

CAS No. |

3470-38-0 |

|---|---|

Molecular Formula |

C12H9Br2N3 |

Molecular Weight |

355.03 g/mol |

IUPAC Name |

4-bromo-N-[(4-bromophenyl)diazenyl]aniline |

InChI |

InChI=1S/C12H9Br2N3/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8H,(H,15,16) |

InChI Key |

ZGLNQXMMFSBMRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NN=NC2=CC=C(C=C2)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.